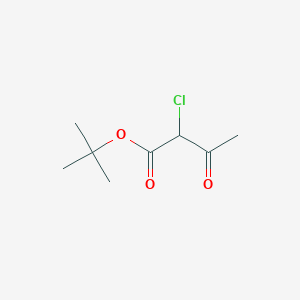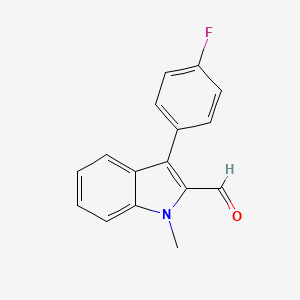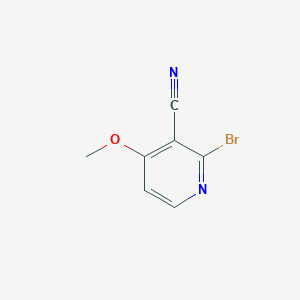
Tert-butyl 2-vinylpyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-vinylpyrrolidine-1-carboxylate (TBVPC) is a versatile molecule with many potential applications in the field of scientific research. It is a derivative of the pyrrolidine family of compounds, and its chemical structure consists of a carbon atom with two double bonds, two single bonds, and a tert-butyl substituent. This molecule has been studied for its potential to act as a catalyst, as well as for its ability to form strong hydrogen bonds with other molecules. TBVPC has been used in a variety of scientific research applications, including the synthesis of new compounds, the study of enzyme-catalyzed reactions, and the development of new pharmaceuticals.
Scientific Research Applications
Synthesis of Pipecolic Acid Derivatives
Tert-butyl 2-vinylpyrrolidine-1-carboxylate plays a role in the synthesis of pipecolic acid derivatives. A study demonstrated an unprecedented cascade of reactions leading to the production of 6-substituted 4-hydroxy pipecolic acid derivatives, highlighting the vinylfluoro group's role as an acetonyl cation equivalent under acidic conditions (Purkayastha et al., 2010).
Chiral Auxiliary Applications
This compound has been utilized as a chiral auxiliary in synthesis. For instance, its enantiomers were prepared and used for the preparation of enantiomerically pure compounds and as a chiral building block in dipeptide synthesis (Studer et al., 1995).
Applications in Organic Synthesis
The compound has been involved in various organic syntheses, such as the reaction with dialkyl acetylenedicarboxylates and aromatic carboxylic acids, forming specific derivatives (Alizadeh et al., 2006). Additionally, it's used in synthesizing aza and fluorine-substituted compounds, indicating its versatility in creating complex organic structures (Han et al., 2009).
In Copper-Catalyzed Couplings
This chemical is involved in copper-catalyzed intermolecular carboaminations, useful in synthesizing bioactive compounds like 2-arylpyrrolidines and 2-vinylpyrrolidines (Um & Chemler, 2016).
Synthesis of High Molecular Weight Polymers
It has been used in the preparation of high molecular weight polysilsesquioxanes with carboxylate functionalities, highlighting its potential in developing materials with specific properties like heavy metal scavenging (Rahimian et al., 2002).
properties
IUPAC Name |
tert-butyl 2-ethenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHWHEBWKXKPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552228 | |
| Record name | tert-Butyl 2-ethenylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176324-60-0 | |
| Record name | tert-Butyl 2-ethenylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Vinylpyrrolidine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,8-Dioxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1340362.png)


![2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide](/img/structure/B1340374.png)








